molecular formula C15H14S3 B14289078 3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene CAS No. 116159-97-8

3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene

Cat. No.: B14289078
CAS No.: 116159-97-8
M. Wt: 290.5 g/mol
InChI Key: SOKNMKYBMHYZJN-UHFFFAOYSA-N
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Description

“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene derivatives.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, thiophene derivatives are explored for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of “3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. In materials science, its electronic properties are harnessed for applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound of the thiophene family.

    2,5-Dimethylthiophene: A simple derivative with two methyl groups.

    3,4-Ethylenedioxythiophene (EDOT): A widely used thiophene derivative in conductive polymers.

Uniqueness

“3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene” is unique due to its specific substitution pattern, which may impart distinct electronic and chemical properties compared to other thiophene derivatives.

Properties

CAS No.

116159-97-8

Molecular Formula

C15H14S3

Molecular Weight

290.5 g/mol

IUPAC Name

3-methyl-5-(3-methylthiophen-2-yl)-2-(4-methylthiophen-2-yl)thiophene

InChI

InChI=1S/C15H14S3/c1-9-6-12(17-8-9)15-11(3)7-13(18-15)14-10(2)4-5-16-14/h4-8H,1-3H3

InChI Key

SOKNMKYBMHYZJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC(=C(S2)C3=CC(=CS3)C)C

Origin of Product

United States

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